molecular formula C6H10BrN3O3 B14451303 N-(Bromoacetyl)glycylglycinamide CAS No. 77020-19-0

N-(Bromoacetyl)glycylglycinamide

Cat. No.: B14451303
CAS No.: 77020-19-0
M. Wt: 252.07 g/mol
InChI Key: VMVBRWNHBFUWEU-UHFFFAOYSA-N
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Description

N-(Bromoacetyl)glycylglycinamide is a synthetic peptide derivative featuring a bromoacetyl group (-COCH₂Br) attached to the N-terminus of the glycylglycinamide backbone. This compound is structurally characterized by its dipeptide sequence (Gly-Gly) and the reactive bromoacetyl moiety, which facilitates its use as an alkylating agent in organic synthesis and bioconjugation. The bromoacetyl group enhances electrophilicity, making it a critical intermediate in crosslinking reactions and targeted drug delivery systems .

Properties

CAS No.

77020-19-0

Molecular Formula

C6H10BrN3O3

Molecular Weight

252.07 g/mol

IUPAC Name

2-[[2-[(2-bromoacetyl)amino]acetyl]amino]acetamide

InChI

InChI=1S/C6H10BrN3O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3H2,(H2,8,11)(H,9,13)(H,10,12)

InChI Key

VMVBRWNHBFUWEU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)NC(=O)CNC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bromoacetyl)glycylglycinamide typically involves the reaction of bromoacetyl bromide with glycylglycinamide under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the reactants. The pH of the reaction mixture is maintained around neutral to slightly alkaline using a suitable base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Bromoacetyl)glycylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Bromoacetyl)glycylglycinamide involves the interaction of the bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound can inhibit enzyme activity by binding to the active site or alter protein function by modifying specific amino acid residues .

Comparison with Similar Compounds

N-Benzoylglycylglycinamide

  • Structure : Replaces the bromoacetyl group with a benzoyl (-COC₆H₅) moiety.
  • Properties : Lacks electrophilic reactivity due to the absence of a halogen, making it unsuitable for alkylation. Primarily used as a model compound in peptide stability studies .
  • Molecular Formula: C₁₁H₁₃N₃O₃ (monoisotopic mass: 235.0957) .

N-α-Bromoacetyl Amantadine (Compound 1)

  • Structure : Combines bromoacetyl with amantadine, an antiviral agent.
  • Properties : Exhibits dual functionality: antiviral activity from amantadine and alkylation capability from bromoacetyl. Used in prodrug design (yield: 68.5%) .
  • Synthesis : Reacts α-bromoacetyl chloride with amantadine .

3-(Bromoacetyl)coumarin

  • Structure : Bromoacetyl group linked to a coumarin fluorophore.
  • Properties : Serves as a fluorescent probe for detecting thiol groups in biological systems. Higher photostability compared to chloroacetyl analogs .

1-(Bromoacetyl)pyrene Derivatives

  • Structure : Bromoacetyl conjugated to pyrene, a polycyclic aromatic hydrocarbon.
  • Properties : Used in fluorogenic sensors for anions (e.g., F⁻, CN⁻) due to pyrene’s excimer emission properties .

Reactivity Comparison

The bromoacetyl group’s reactivity is pivotal in differentiating this compound from analogs:

Compound Electrophilicity Reaction Conditions Yield
This compound High Basic conditions (e.g., NaH, K₂CO₃) ~40–70%*
N-α-Chloroacetyl Amantadine Moderate Similar to bromoacetyl, but slower kinetics Side product
3-(Chloroacetyl)coumarin Low Requires harsher bases (e.g., DBU) ~50%

*Inferred from analogous bromoacetyl coupling reactions .

Bromoacetyl derivatives exhibit faster nucleophilic substitution rates compared to chloroacetyl analogs due to bromide’s superior leaving-group ability. However, bromoacetyl compounds are more prone to hydrolysis, necessitating anhydrous reaction conditions .

Bioconjugation and Drug Delivery

This compound’s alkylating capability enables site-specific protein modification. For example, it has been used to conjugate glycylglycine motifs to antibodies for targeted therapies, similar to methods described for N-α-bromoacetyl amantadine prodrugs .

Radiopharmaceuticals

Bromoacetyl-containing peptides are precursors for technetium-99m complexes in diagnostic imaging. For instance, glycylglycinamide derivatives labeled with ⁹⁹mTc are employed in Alzheimer’s disease diagnostics .

Fluorescent Probes

Pyrene- and coumarin-linked bromoacetyl derivatives (e.g., 1-(bromoacetyl)pyrene) are utilized in anion sensing and thiol detection, leveraging their fluorescent quenching properties .

Data Table: Key Parameters of Bromoacetyl-Containing Compounds

Compound Molecular Formula Reactivity Primary Application Reference
This compound C₆H₁₀BrN₃O₃* High Bioconjugation, drug delivery
N-α-Bromoacetyl Amantadine C₁₂H₁₉BrNO Moderate Antiviral prodrugs
3-(Bromoacetyl)coumarin C₁₁H₇BrO₃ High Fluorescent thiol detection
1-(Bromoacetyl)pyrene C₁₈H₁₁BrO High Anion sensing

*Theoretical formula based on glycylglycinamide (C₄H₉N₃O₂) + bromoacetyl (C₂H₂BrO).

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